(4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride
CAS No.:
Cat. No.: VC18632067
Molecular Formula: C10H14ClFN2
Molecular Weight: 216.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClFN2 |
|---|---|
| Molecular Weight | 216.68 g/mol |
| IUPAC Name | N-(4-fluorophenyl)pyrrolidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13FN2.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12-13H,5-7H2;1H |
| Standard InChI Key | RGRAATGRRKJVBS-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1NC2=CC=C(C=C2)F.Cl |
Introduction
Biological Activity and Applications
Compounds with similar structures, such as 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride, have shown potential biological activities, including antimicrobial properties and potential applications in drug development. While specific biological activities of (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride are not detailed, it may exhibit similar properties due to its structural similarities.
Research Findings and Data
Given the lack of specific data on (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride, research findings are primarily based on related compounds. For instance, 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride has shown significant antimicrobial activity against certain bacterial strains, as summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus ATCC25923 | ≤ 0.25 µg/mL |
| Staphylococcus aureus ATCC43300 (MRSA) | ≤ 0.25 µg/mL |
| Cryptococcus neoformans | MIC not specified |
This table highlights the potential antimicrobial properties of similar compounds, suggesting that (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride could also exhibit biological activity worthy of further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume